Clozapine

Vue d'ensemble

Description

La clozapine est un antipsychotique atypique principalement utilisé pour traiter la schizophrénie et le trouble schizoaffectif chez les patients qui n'ont pas répondu adéquatement aux autres traitements antipsychotiques . Elle a été le premier antipsychotique de deuxième génération et est connue pour son efficacité à réduire le comportement suicidaire chez les patients atteints de schizophrénie . La this compound est également utilisée pour traiter la psychose dans la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La clozapine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la 8-chloro-11-(4-méthylpipérazin-1-yl)-5H-dibenzo[b,e][1,4]diazépine avec divers réactifs .

Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la préparation de poudre prémélangée, la préparation d'adhésif, la granulation, le mélange total et la compression . Des équipements de pointe comme les lits fluidisés sont utilisés pour améliorer l'efficacité des processus de granulation et de séchage .

Analyse Des Réactions Chimiques

Metabolism of Clozapine

This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The main metabolic pathways include:

The metabolic process can be summarized in the following table:

| Metabolite | Pathway | Activity |

|---|---|---|

| This compound | Parent compound | Active |

| N-desmethylthis compound | Demethylation | Active |

| This compound N-oxide | Oxidation | Inactive |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has a biphasic elimination pattern with a terminal half-life of approximately 12 hours after achieving steady state levels . The peak plasma concentrations are typically reached within two hours post-administration, and around 80% of the dose is excreted as metabolites in urine and feces .

Adverse Reactions and Toxicity

One significant concern with this compound use is the risk of agranulocytosis, a potentially life-threatening condition characterized by severely reduced white blood cell counts. This adverse reaction has been linked to the formation of reactive nitrenium ions during metabolism, which can interact with neutrophils and lead to cellular damage .

Mechanism of Agranulocytosis

The proposed mechanism involves:

Applications De Recherche Scientifique

Pharmacological Profile and Mechanism of Action

Clozapine operates through multiple neurotransmitter systems, impacting serotonin, dopamine, and norepinephrine receptors. This broad action contributes to its efficacy in treating psychotic symptoms and reducing suicidal behavior in patients with schizophrenia.

Key Mechanisms:

- Dopamine Receptor Antagonism: this compound primarily antagonizes D2 dopamine receptors, which helps alleviate psychotic symptoms.

- Serotonin Receptor Modulation: It also affects 5-HT2A receptors, which may contribute to its lower risk of extrapyramidal side effects compared to first-generation antipsychotics.

- Anti-Suicidal Properties: Research indicates that this compound significantly reduces the risk of suicide in patients with schizophrenia and schizoaffective disorder .

Clinical Applications

This compound is indicated for:

- Treatment-Resistant Schizophrenia: It is specifically approved for patients who have not responded adequately to at least two other antipsychotic medications. Studies show that this compound can lead to a 10% reduction in overall mortality among these patients .

- Suicidal Behavior Reduction: this compound is effective in decreasing the risk of recurrent suicidal behavior, making it a crucial option for high-risk patients .

- Cognitive Improvement: Some studies suggest that this compound may enhance cognitive functioning, particularly in working memory, due to its metabolite N-desmethylthis compound .

Efficacy and Safety

A systematic review highlighted the superior efficacy of this compound compared to both first-generation and second-generation antipsychotics. The meta-analysis included data from 112 studies, confirming this compound's effectiveness across various psychotic disorders .

Adverse Effects:

Despite its benefits, this compound is associated with significant risks:

- Severe Neutropenia: Regular monitoring of white blood cell counts is required due to the risk of agranulocytosis.

- Seizures: The risk increases with higher doses.

- Metabolic Syndrome: Weight gain and metabolic changes are common side effects .

Case Study 1: Treatment-Resistant Schizophrenia

A 30-year-old female patient diagnosed with treatment-resistant schizophrenia was treated with this compound after failing multiple antipsychotic regimens. Following initiation at a low dose (12.5 mg), her symptoms improved significantly over several weeks, demonstrating this compound's effectiveness in managing severe psychotic symptoms .

Case Study 2: Acute Psychotic Relapse

In another case, a 57-year-old female patient experienced an acute relapse while on this compound. Adjustments to her medication regimen led to stabilization after a dose reduction from 700 mg/day to a more manageable level. This case illustrates the need for careful monitoring and dose adjustments during treatment .

Data Summary

Mécanisme D'action

Clozapine exerts its effects through antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . It also interacts with other neuroreceptors, including muscarinic, adrenergic, and histaminergic receptors . This multi-receptor binding profile contributes to its unique efficacy and side effect profile .

Comparaison Avec Des Composés Similaires

Quetiapine: Another atypical antipsychotic with a similar receptor binding profile but different side effects and efficacy.

Aripiprazole: Known for its partial agonist activity at dopamine receptors, offering a different mechanism of action compared to clozapine.

Olanzapine: Shares some pharmacological properties with this compound but has a higher risk of metabolic side effects.

Uniqueness of this compound: this compound is unique due to its superior efficacy in treatment-resistant schizophrenia and its ability to reduce suicidal behavior . It also has a lower risk of extrapyramidal side effects compared to first-generation antipsychotics .

Activité Biologique

Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia (TRS). Its unique pharmacological profile and biological activity distinguish it from other antipsychotics, making it a subject of extensive research. This article delves into the biological activity of this compound, its mechanisms of action, clinical findings, and relevant case studies.

This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. Notably, it has a low affinity for dopamine D2 receptors compared to first-generation antipsychotics. Instead, this compound acts as an antagonist at various receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | 1.1 nM |

| Adrenergic α1A | 1.6 nM |

| Serotonin 5-HT6 | 4 nM |

| Serotonin 5-HT2A | 5.4 nM |

| Muscarinic M1 | 6.2 nM |

| Dopamine D4 | 24 nM |

| Dopamine D2 | 160 nM |

This diverse receptor binding profile suggests that this compound's efficacy in treating TRS may stem from its ability to modulate neurotransmission across multiple pathways, including serotonergic and glutamatergic systems .

Clinical Efficacy and Patient Experiences

This compound is particularly effective in patients who do not respond to other antipsychotic treatments. A systematic review involving 1,487 patients indicated that most reported positive experiences with this compound, highlighting significant symptom improvement and overall satisfaction despite some common side effects such as hypersalivation and weight gain .

Case Study: Cognitive Effects

A notable case study examined the cognitive effects of this compound on a patient with TRS. The findings suggested that cognitive impairment could be dose-dependent, emphasizing the need for careful monitoring of dosage to optimize therapeutic outcomes while minimizing adverse effects .

Neurobiological Effects

Research indicates that this compound influences neurobiological functioning in patients with TRS. For instance, a study by Molina et al. demonstrated that this compound treatment was associated with reductions in prefrontal cortical metabolic activity, which correlated with improvements in both positive and negative symptoms of schizophrenia . This suggests that alterations in brain metabolism may play a crucial role in the drug's therapeutic effects.

Metabolite Activity

This compound is metabolized into several active metabolites, including N-desmethylthis compound. Studies have shown that this metabolite retains biological activity and can influence Fos protein expression in specific brain regions, mirroring the effects of this compound itself . This finding underscores the importance of considering both the parent compound and its metabolites when evaluating this compound's overall pharmacological impact.

Safety Profile

Concerns regarding the safety of this compound have been addressed in recent studies. A large cohort study conducted by researchers at the University of Hong Kong found that the risk of developing blood cancer associated with this compound use is very low—less than six cases per 10,000 patients treated annually . These findings support the continued use of this compound in clinical practice while emphasizing the importance of regular blood monitoring to mitigate risks.

Propriétés

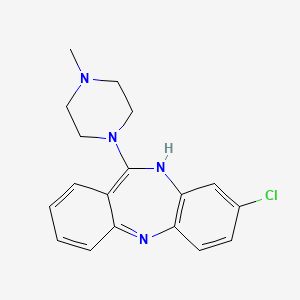

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022855, DTXSID401020663 | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from acetone-petroleum ether | |

CAS No. |

5786-21-0, 1333667-72-3 | |

| Record name | Clozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clozapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184 °C, 183 - 184 °C | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.